

An In-depth Technical Guide to 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethynylpyrazin-2-amine**

Cat. No.: **B581183**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, potential synthetic routes, and inferred biological significance of **3-Ethynylpyrazin-2-amine**. The information is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

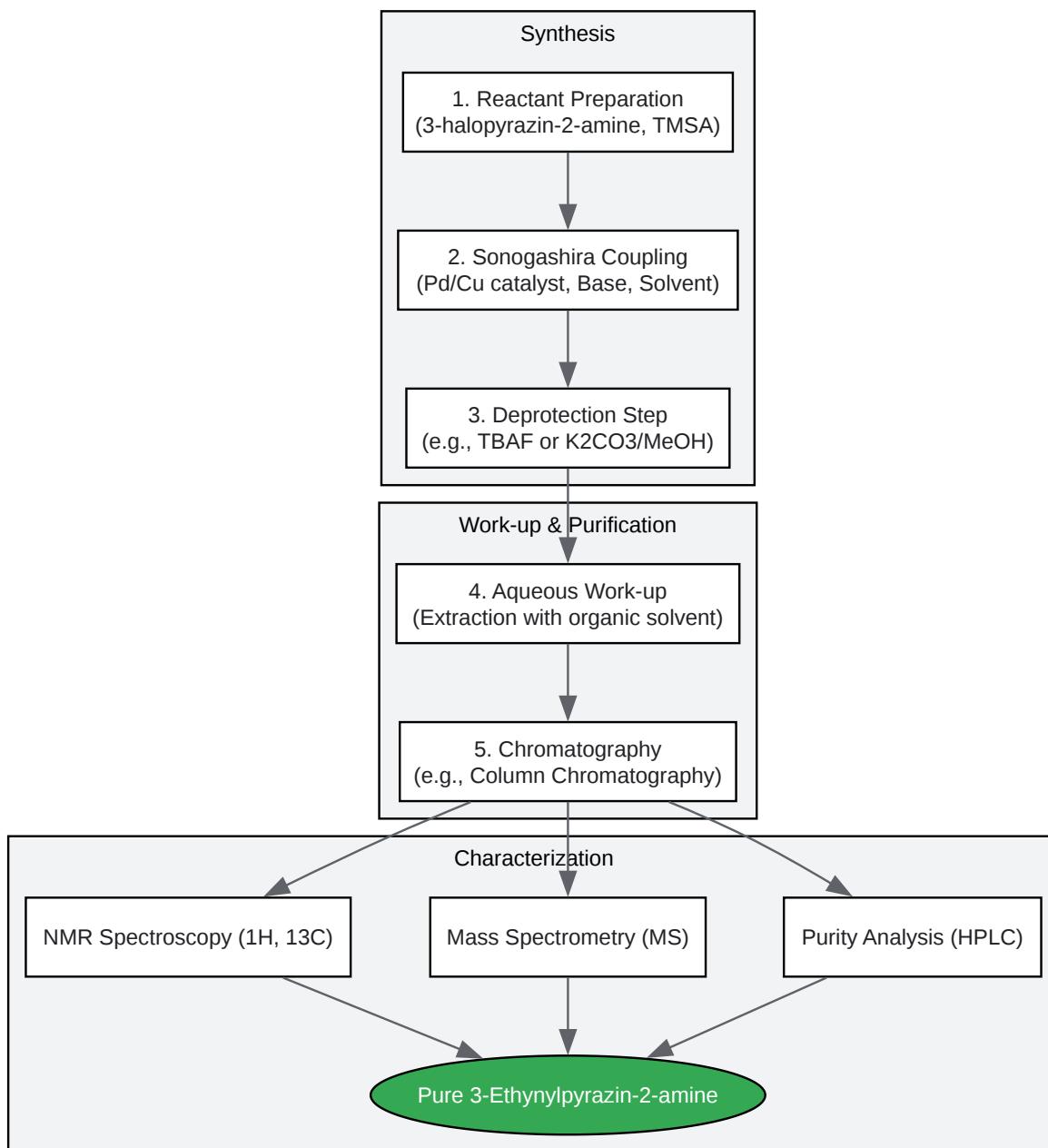
Core Chemical Properties

3-Ethynylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with an amine and an ethynyl group. Its structure suggests potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

The known and predicted properties of **3-Ethynylpyrazin-2-amine** are summarized in the table below. This data is crucial for understanding its behavior in chemical reactions and biological systems.

Property	Value	Source(s)
IUPAC Name	3-ethynylpyrazin-2-amine	[1]
CAS Number	1005349-13-2	[2] [3]
Molecular Formula	C ₆ H ₅ N ₃	[1] [2] [4]
Molar Mass	119.12 g/mol	[2] [4]
Boiling Point	291 °C at 760 mmHg	[2]
SMILES	C#CC1=NC=CN=C1N	[1]
InChIKey	JIXOVARXVOUXKF-UHFFFAOYSA-N	[1]
Predicted XlogP	-0.3	[1]
Topological Polar Surface Area (TPSA)	51.8 Å ²	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	0	[4]

Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **3-Ethynylpyrazin-2-amine** is not readily available in the reviewed literature, a general synthetic strategy can be proposed based on established organic chemistry reactions.

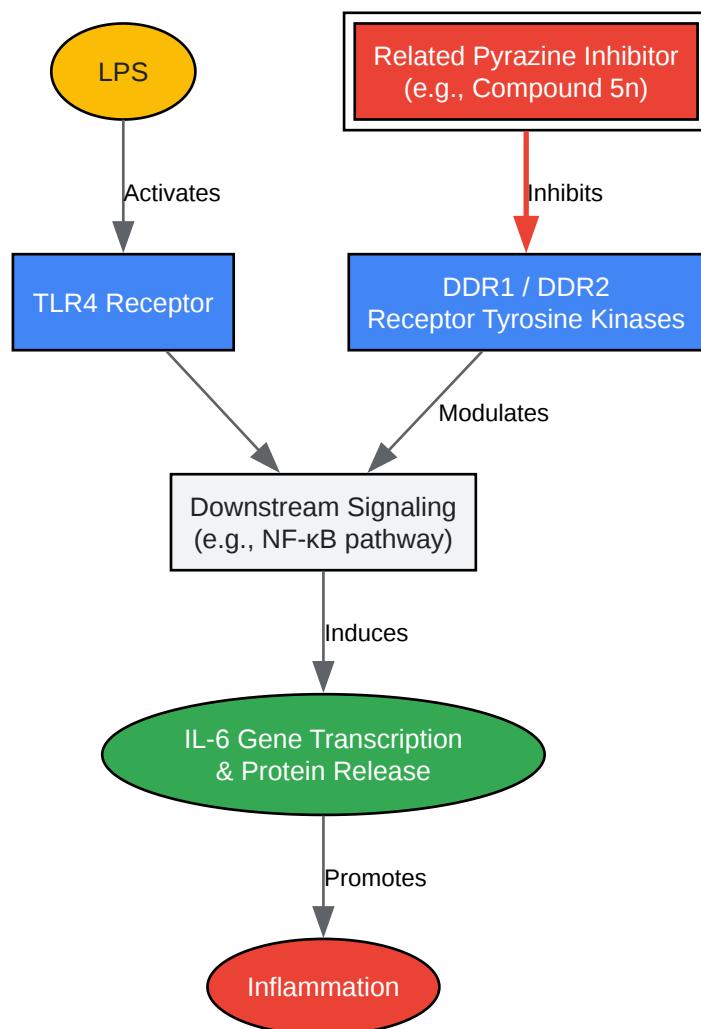
A plausible and widely used method to introduce an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. The proposed workflow would involve:

- Starting Material: A suitable precursor, such as 3-halo-2-aminopyrazine (e.g., 3-bromo- or 3-iodopyrazin-2-amine).
- Coupling Partner: A protected acetylene source, such as trimethylsilylacetylene (TMSA).

- Catalyst System: A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) and a copper(I) co-catalyst (e.g., CuI).
- Base and Solvent: A suitable base, such as triethylamine (NEt_3) or diisopropylethylamine (DIPEA), in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Deprotection: Removal of the silyl protecting group (e.g., using a fluoride source like TBAF or a base like K_2CO_3 in methanol) to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a target compound like **3-Ethynylpyrazin-2-amine**.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for chemical synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **3-Ethynylpyrazin-2-amine** is limited. However, the pyrazine scaffold is a well-established pharmacophore found in numerous bioactive molecules. Furthermore, analysis of structurally similar compounds provides valuable insights into its potential therapeutic applications.

A derivative of a related compound, imidazo[1,2-a]pyrazin-3-ylethynyl, has been identified as a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2).^[5] These receptor tyrosine kinases are implicated in inflammatory diseases. The inhibitor was found to block lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, demonstrating significant anti-inflammatory effects.^[5]

The signaling pathway inhibited by this related compound is illustrated below. Given the structural similarity, it is plausible that derivatives of **3-Ethynylpyrazin-2-amine** could be explored as inhibitors of similar kinase-mediated pathways.

[Click to download full resolution via product page](#)

Caption: Inhibition of DDR1/DDR2 signaling by a related pyrazine compound.

Derivatives of the closely related pyrazole and pyrazine heterocycles have demonstrated a wide range of biological activities, including:

- Antimicrobial effects[6][7]
- Anti-inflammatory properties[7][8]
- Antiviral activity[9]

This suggests that **3-Ethynylpyrazin-2-amine** is a promising starting point for developing novel therapeutic agents across various disease areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Ethynylpyrazin-2-amine** was not identified. However, data for the structurally similar 6-Chloro-**3-ethynylpyrazin-2-amine** provides guidance on potential hazards.[10] Researchers should handle **3-Ethynylpyrazin-2-amine** with similar precautions until specific data is available.

Hazard Information (for 6-Chloro-3-ethynylpyrazin-2-amine)		Details	Source
GHS Pictogram		GHS07 (Exclamation Mark)	[10]
Signal Word		Warning	[10]
Hazard Statements		H302: Harmful if swallowed. H315: Causes skin irritation.	[10]
H319: Causes serious eye irritation.			[10]
H335: May cause respiratory irritation.			[10]
Storage		Store under inert gas (Nitrogen or Argon) at 2–8 °C.	[2] [4]

Standard Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.[\[10\]](#)[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[\[10\]](#)
- Avoid breathing dust, fumes, or vapors.[\[10\]](#)
- Wash hands thoroughly after handling.[\[10\]](#)
- Keep away from heat, sparks, and open flames.[\[11\]](#)

Conclusion

3-Ethynylpyrazin-2-amine is a valuable heterocyclic building block with significant potential in drug discovery. Its physicochemical properties make it suitable for a variety of chemical transformations, particularly for creating libraries of compounds for screening. While direct biological data is sparse, the known activities of structurally related pyrazine derivatives,

especially as kinase inhibitors, highlight promising avenues for future research and development. Further investigation is warranted to fully characterize its synthetic utility, biological activity, and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-ethynylpyrazin-2-amine (C₆H₅N₃) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. 3-ethynylpyrazin-2-amine | 1005349-13-2 | Buy Now [molport.com]
- 4. chemscene.com [chemscene.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4- isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti- inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethynylpyrazin-2- amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b581183#3-ethynylpyrazin-2-amine-chemical-properties\]](https://www.benchchem.com/product/b581183#3-ethynylpyrazin-2-amine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com